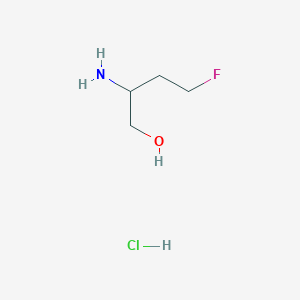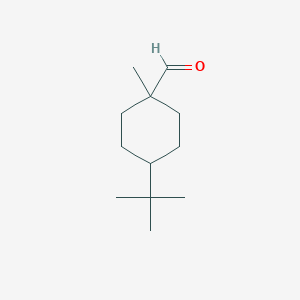
4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C12H22O It is a derivative of cyclohexane, featuring a tert-butyl group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through the hydrogenation of benzene.
Introduction of Substituents: The tert-butyl and methyl groups are introduced via Friedel-Crafts alkylation reactions. This involves the reaction of cyclohexane with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of the corresponding alcohol. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-Tert-butyl-1-methylcyclohexane-1-carboxylic acid
Reduction: 4-Tert-butyl-1-methylcyclohexane-1-methanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can be utilized in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylcyclohexanone: Similar structure but with a ketone group instead of an aldehyde.
4-Tert-butyl-1-methylcyclohexane: Lacks the aldehyde functional group.
1-Tert-butyl-4-methylcyclohexane: Different positioning of the methyl group.
Uniqueness
4-Tert-butyl-1-methylcyclohexane-1-carbaldehyde is unique due to the presence of both a tert-butyl group and an aldehyde group on the cyclohexane ring
Properties
Molecular Formula |
C12H22O |
|---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
4-tert-butyl-1-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H22O/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
JGTRQZAGFGCPIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide](/img/structure/B13257855.png)
![2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13257872.png)
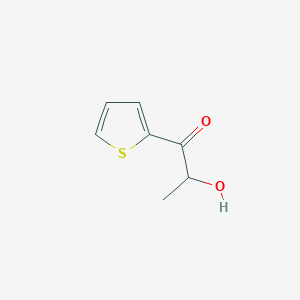
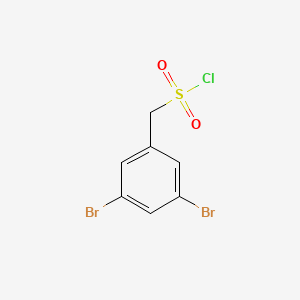
![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13257891.png)
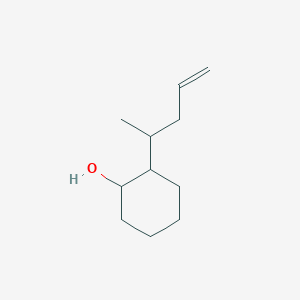
![3-(Bromomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B13257899.png)

![3-[(Pentan-3-yl)amino]benzonitrile](/img/structure/B13257908.png)
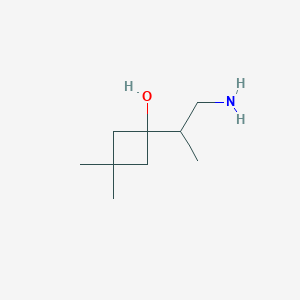
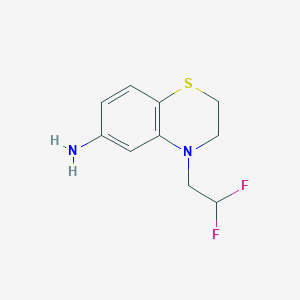
![1-[(1-Phenylethyl)amino]propan-2-ol](/img/structure/B13257936.png)
